molecular formula C9H13N3O2 B1299339 2-(4-Methoxyanilino)acetohydrazide CAS No. 79476-73-6

2-(4-Methoxyanilino)acetohydrazide

Cat. No.: B1299339
CAS No.: 79476-73-6
M. Wt: 195.22 g/mol
InChI Key: IVOFQEDOJHLXNJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)acetohydrazide is a chemical compound that belongs to the hydrazide family. It has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol. This compound is characterized by the presence of a methoxy group attached to the aniline ring and an acetohydrazide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)acetohydrazide typically involves the reaction of 4-methoxyaniline with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyanilino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group and the hydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyanilino)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The methoxy group and the hydrazide moiety play crucial roles in its chemical reactivity and biological activity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide
  • 2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide
  • 2-(4-Methoxyphenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide
  • N’-(1-(4-methylphenyl)ethylidene)-2-(4-toluidino)acetohydrazide

Uniqueness

2-(4-Methoxyanilino)acetohydrazide is unique due to the presence of the methoxy group on the aniline ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents on the aniline ring or variations in the hydrazide moiety. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-methoxyanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFQEDOJHLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366265
Record name 2-(4-methoxyanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79476-73-6
Record name 2-(4-methoxyanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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